molecular formula C22H19N5O5 B7719863 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline

Cat. No.: B7719863
M. Wt: 433.4 g/mol
InChI Key: PYQMAWRKDWBEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline involves its interaction with specific molecular targets. The oxadiazole ring and nitro group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The pyridine moiety can enhance the compound’s binding affinity to specific receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is unique due to its combination of an oxadiazole ring, nitro group, and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-30-19-9-7-14(12-20(19)31-2)21-25-22(32-26-21)15-6-8-17(18(11-15)27(28)29)24-13-16-5-3-4-10-23-16/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMAWRKDWBEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.